Cas no 2680802-04-2 (tert-butyl N-(3-methyl-4-sulfamoyl-1,2-oxazol-5-yl)carbamate)

tert-butyl N-(3-methyl-4-sulfamoyl-1,2-oxazol-5-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-(3-methyl-4-sulfamoyl-1,2-oxazol-5-yl)carbamate
- 2680802-04-2
- EN300-28285060
-
- Inchi: 1S/C9H15N3O5S/c1-5-6(18(10,14)15)7(17-12-5)11-8(13)16-9(2,3)4/h1-4H3,(H,11,13)(H2,10,14,15)
- InChI Key: ZHYJAUWXNAEISQ-UHFFFAOYSA-N
- SMILES: S(C1C(C)=NOC=1NC(=O)OC(C)(C)C)(N)(=O)=O
Computed Properties
- Exact Mass: 277.07324176g/mol
- Monoisotopic Mass: 277.07324176g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 411
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 133Ų
tert-butyl N-(3-methyl-4-sulfamoyl-1,2-oxazol-5-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28285060-0.25g |
tert-butyl N-(3-methyl-4-sulfamoyl-1,2-oxazol-5-yl)carbamate |
2680802-04-2 | 0.25g |
$1065.0 | 2023-05-25 | ||
Enamine | EN300-28285060-0.5g |
tert-butyl N-(3-methyl-4-sulfamoyl-1,2-oxazol-5-yl)carbamate |
2680802-04-2 | 0.5g |
$1111.0 | 2023-05-25 | ||
Enamine | EN300-28285060-0.05g |
tert-butyl N-(3-methyl-4-sulfamoyl-1,2-oxazol-5-yl)carbamate |
2680802-04-2 | 0.05g |
$972.0 | 2023-05-25 | ||
Enamine | EN300-28285060-5.0g |
tert-butyl N-(3-methyl-4-sulfamoyl-1,2-oxazol-5-yl)carbamate |
2680802-04-2 | 5g |
$3355.0 | 2023-05-25 | ||
Enamine | EN300-28285060-1.0g |
tert-butyl N-(3-methyl-4-sulfamoyl-1,2-oxazol-5-yl)carbamate |
2680802-04-2 | 1g |
$1157.0 | 2023-05-25 | ||
Enamine | EN300-28285060-2.5g |
tert-butyl N-(3-methyl-4-sulfamoyl-1,2-oxazol-5-yl)carbamate |
2680802-04-2 | 2.5g |
$2268.0 | 2023-05-25 | ||
Enamine | EN300-28285060-0.1g |
tert-butyl N-(3-methyl-4-sulfamoyl-1,2-oxazol-5-yl)carbamate |
2680802-04-2 | 0.1g |
$1019.0 | 2023-05-25 | ||
Enamine | EN300-28285060-10.0g |
tert-butyl N-(3-methyl-4-sulfamoyl-1,2-oxazol-5-yl)carbamate |
2680802-04-2 | 10g |
$4974.0 | 2023-05-25 |
tert-butyl N-(3-methyl-4-sulfamoyl-1,2-oxazol-5-yl)carbamate Related Literature
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
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Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
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Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
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Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
Additional information on tert-butyl N-(3-methyl-4-sulfamoyl-1,2-oxazol-5-yl)carbamate
Introduction to Tert-butyl N-(3-methyl-4-sulfamoyl-1,2-oxazol-5-yl)carbamate (CAS No. 2680802-04-2)
Tert-butyl N-(3-methyl-4-sulfamoyl-1,2-oxazol-5-yl)carbamate, identified by its CAS number 2680802-04-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatility in medicinal chemistry due to their ability to act as intermediates in the synthesis of various bioactive molecules. The presence of a tert-butyl group at the carbamate position enhances the stability and lipophilicity of the molecule, making it a valuable candidate for further derivatization and functionalization.
The core structure of Tert-butyl N-(3-methyl-4-sulfamoyl-1,2-oxazol-5-yl)carbamate incorporates a 1,2-oxazole ring system, which is a heterocyclic compound known for its broad spectrum of biological activities. The 3-methyl group and the 4-sulfamoyl group attached to the oxazole ring introduce additional functional handles that can be exploited for modulating the pharmacokinetic and pharmacodynamic properties of the compound. This unique structural motif positions it as a promising scaffold for developing novel therapeutic agents.
In recent years, there has been a surge in research focused on heterocyclic compounds due to their inherent biological relevance and synthetic accessibility. The 1,2-oxazole scaffold, in particular, has been extensively studied for its role in drug discovery. For instance, derivatives of oxazoles have shown potential in inhibiting enzymes such as carbonic anhydrase and kinases, which are implicated in various diseases ranging from cancer to neurological disorders. The sulfamoyl group further enhances the biological activity by serving as a hydrogen bond acceptor, improving binding affinity to target proteins.
The tert-butyl carbamate moiety in this compound not only contributes to its structural rigidity but also serves as a protective group during synthetic transformations. This characteristic is particularly useful in multi-step syntheses where selective protection-deprotection strategies are employed. Additionally, the tert-butyl group can be easily removed under mild acidic or basic conditions, allowing for further functionalization of the molecule if needed.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high accuracy. Molecular docking studies have suggested that Tert-butyl N-(3-methyl-4-sulfamoyl-1,2-oxazol-5-yl)carbamate may interact with various biological targets by leveraging both hydrophobic and polar interactions. This has opened up new avenues for designing targeted therapies based on this scaffold.
The synthesis of this compound involves a series of well-established organic reactions, including condensation reactions, cyclization processes, and functional group transformations. The use of modern catalytic systems has improved the efficiency and yield of these reactions, making it more feasible to produce larger quantities for both research and industrial purposes. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce the sulfamoyl group at the desired position on the oxazole ring.
One of the most exciting applications of Tert-butyl N-(3-methyl-4-sulfamoyl-1,2-oxazol-5-yl)carbamate is in the development of novel agrochemicals. The oxazole ring is known to be present in several herbicides and fungicides due to its ability to disrupt essential biological pathways in pests and weeds. By incorporating additional functional groups such as sulfamoyl moieties, researchers aim to enhance the efficacy and selectivity of these compounds while minimizing environmental impact.
The pharmaceutical industry has also shown interest in this compound due to its potential as an intermediate in drug synthesis. For example, derivatives of carbamates have been explored as protease inhibitors and antiviral agents. The structural features of Tert-butyl N-(3-methyl-4-sulfamoyl-1,2-oxazol-5-yl)carbamate make it an attractive candidate for further modifications aimed at improving drug-like properties such as solubility, bioavailability, and metabolic stability.
In conclusion,Tert-butyl N-(3-methyl-4-sulfamoyl-1,2-oxazol-5-y l)carbamate (CAS No. 2680802 - 04 - 2) represents a fascinating compound with diverse applications across multiple industries. Its unique structural features and potential biological activities make it a valuable building block for future drug discovery efforts. As research continues to uncover new synthetic methodologies and computational tools,this compound is poised to play an increasingly important role in pharmaceutical innovation.
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